4-(3-Nitrobenzoyl)quinoline; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

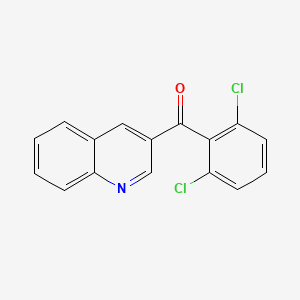

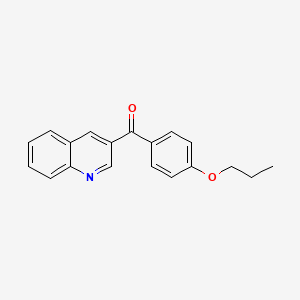

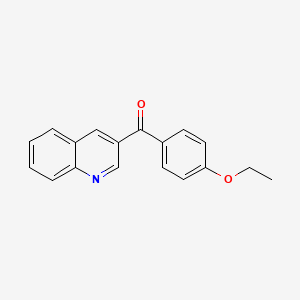

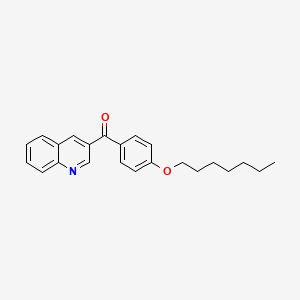

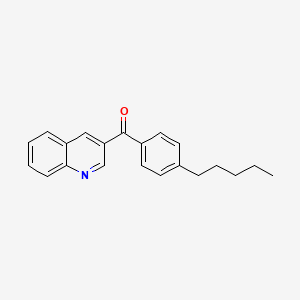

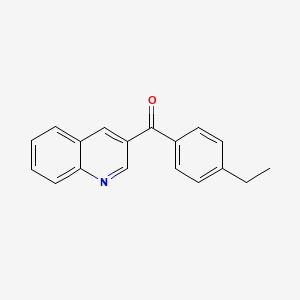

4-(3-Nitrobenzoyl)quinoline is a derivative of quinoline, which is a heterocyclic organic compound. It has a benzene ring fused with N-heterocyclic pyridine . The compound has a molecular weight of 278.27 . It is also known as (3-nitrophenyl)(3-quinolinyl)methanone .

Synthesis Analysis

The synthesis of 4-(3-Nitrobenzoyl)quinoline involves the simultaneous double C2/C3 functionalization of the pyridine ring of the quinoline molecule by the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide .Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . The structure of 4-(3-Nitrobenzoyl)quinoline would be similar, with the addition of the 3-nitrobenzoyl group. Further spectroscopic characterization would provide more detailed information about the molecular structure .Wissenschaftliche Forschungsanwendungen

Hydrogen-Bonded Structures and Crystallography Research into the hydrogen-bonded structures of isomeric compounds, including those related to quinoline and nitro-substituted benzoic acids, reveals intricate details about molecular interactions and crystal formation. These studies provide foundational knowledge for understanding the physical properties of materials and their potential applications in designing novel compounds (Gotoh & Ishida, 2009).

Organic Synthesis and Chemical Reactions The Baylis-Hillman reaction has been applied to synthesize 3-(2-hydroxybenzoyl)quinoline derivatives, demonstrating a simple and efficient approach to creating complex quinoline structures from simpler precursors (Basavaiah, Reddy, & Rao, 2006). Additionally, the synthesis of quinoline oxides via gold-catalyzed cycloaddition reactions showcases innovative methods in organic synthesis, expanding the toolkit for constructing quinoline-based molecules (Pagar, Jadhav, & Liu, 2011).

Photophysical Properties and Material Science Excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores have been synthesized, with their photophysical properties studied in different solvent polarities. These findings are significant for the development of materials with specific optical properties, useful in sensors, and other photonic applications (Padalkar & Sekar, 2014).

Corrosion Inhibition Quinoline derivatives have also been evaluated for their potential as corrosion inhibitors, demonstrating the versatility of quinoline compounds in industrial applications. The study of quinoline-3-carbonitriles shows their effectiveness in protecting mild steel against corrosion, highlighting the practical applications of these compounds in materials science (Wazzan, 2017).

Chemosensors Research into benzimidazo[1,2-a]quinolines and their potential as chemosensors for different cations indicates the application of quinoline derivatives in analytical chemistry. These compounds' ability to interact selectively with various metal ions can be leveraged for developing new diagnostic tools and sensors (Hranjec et al., 2012).

Wirkmechanismus

Target of Action

Quinoline derivatives, a core structure in this compound, are known to interact with multiple receptors and enzymes, including dna gyrase and topoisomerase iv . These enzymes play crucial roles in bacterial DNA replication, transcription, and recombination .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

It’s known that quinoline derivatives can interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv .

Result of Action

Quinoline derivatives are known to have broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Safety and Hazards

Zukünftige Richtungen

Quinoline and its derivatives have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity . Recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs aim to unveil their substantial efficacies for future drug development . This suggests that 4-(3-Nitrobenzoyl)quinoline and its derivatives could also have potential for future research and drug development.

Biochemische Analyse

Biochemical Properties

(3-Nitrophenyl)(quinolin-3-yl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with bacterial DNA gyrase, an enzyme essential for DNA replication . The interaction between (3-Nitrophenyl)(quinolin-3-yl)methanone and DNA gyrase involves binding to the enzyme’s active site, inhibiting its function and thereby preventing bacterial DNA replication . Additionally, this compound has been found to interact with other biomolecules, such as topoisomerase IV, further highlighting its role in biochemical processes .

Cellular Effects

The effects of (3-Nitrophenyl)(quinolin-3-yl)methanone on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (3-Nitrophenyl)(quinolin-3-yl)methanone has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death . This effect is mediated through the activation of specific signaling pathways, such as the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis . Furthermore, (3-Nitrophenyl)(quinolin-3-yl)methanone affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of (3-Nitrophenyl)(quinolin-3-yl)methanone involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, (3-Nitrophenyl)(quinolin-3-yl)methanone binds to the active site of DNA gyrase, inhibiting its catalytic activity and preventing DNA replication . Additionally, this compound has been shown to activate the p53 signaling pathway, leading to the transcriptional activation of pro-apoptotic genes and the induction of apoptosis in cancer cells . These molecular interactions highlight the multifaceted mechanism of action of (3-Nitrophenyl)(quinolin-3-yl)methanone.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Nitrophenyl)(quinolin-3-yl)methanone change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the degradation of (3-Nitrophenyl)(quinolin-3-yl)methanone, resulting in the formation of degradation products that may have different biological activities . Long-term studies have also demonstrated that (3-Nitrophenyl)(quinolin-3-yl)methanone can have sustained effects on cellular function, including prolonged inhibition of DNA replication and induction of apoptosis .

Dosage Effects in Animal Models

The effects of (3-Nitrophenyl)(quinolin-3-yl)methanone vary with different dosages in animal models. At low doses, this compound has been shown to inhibit bacterial growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, (3-Nitrophenyl)(quinolin-3-yl)methanone can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and organ dysfunction . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of (3-Nitrophenyl)(quinolin-3-yl)methanone while minimizing its toxic effects.

Metabolic Pathways

(3-Nitrophenyl)(quinolin-3-yl)methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways of this compound involves its reduction to the corresponding amine derivative by nitroreductase enzymes . This reduction process is essential for the compound’s biological activity, as the amine derivative can further interact with other biomolecules and participate in additional metabolic reactions . Additionally, (3-Nitrophenyl)(quinolin-3-yl)methanone can undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of (3-Nitrophenyl)(quinolin-3-yl)methanone within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific membrane transporters, such as organic anion transporters . Once inside the cell, (3-Nitrophenyl)(quinolin-3-yl)methanone can bind to intracellular proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of (3-Nitrophenyl)(quinolin-3-yl)methanone within specific tissues, such as the liver and kidneys, are critical for its biological activity and potential toxicity .

Subcellular Localization

The subcellular localization of (3-Nitrophenyl)(quinolin-3-yl)methanone plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through various targeting signals and post-translational modifications . For example, (3-Nitrophenyl)(quinolin-3-yl)methanone can be localized to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Additionally, the compound’s localization to the mitochondria can influence mitochondrial function and induce apoptosis through the activation of mitochondrial pathways .

Eigenschaften

IUPAC Name |

(3-nitrophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c19-16(12-5-3-6-14(9-12)18(20)21)13-8-11-4-1-2-7-15(11)17-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEGACKRKNTXPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.